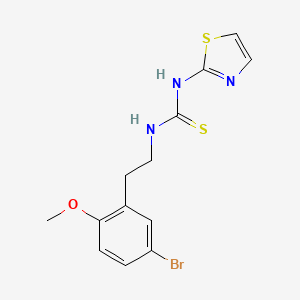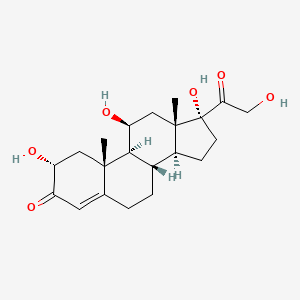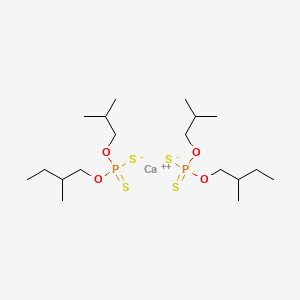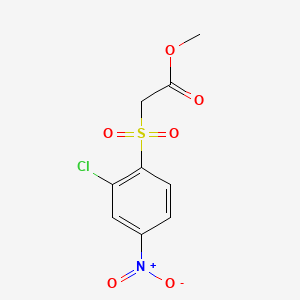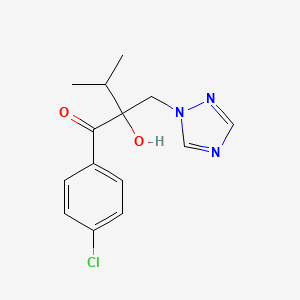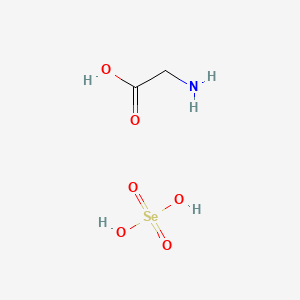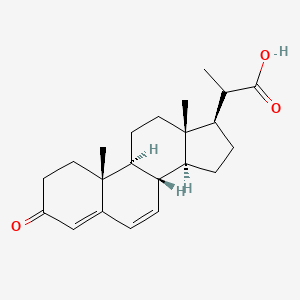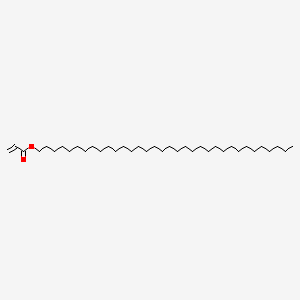
Tetratriacontyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriacontyl acrylate is a chemical compound with the molecular formula C37H72O2 and a molecular weight of 548.9664 g/mol . It is an ester formed from acrylic acid and tetratriacontanol, characterized by a long aliphatic chain. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetratriacontyl acrylate can be synthesized through the esterification of acrylic acid with tetratriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tetratriacontanol in the presence of a catalyst, under controlled temperature and pressure conditions. Continuous flow processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tetratriacontyl acrylate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through free radical polymerization.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), controlled temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: Acrylic acid and tetratriacontanol.
Polymerization: Poly(this compound).
Aplicaciones Científicas De Investigación
Tetratriacontyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mecanismo De Acción
The mechanism of action of tetratriacontyl acrylate involves its ability to form polymers through free radical polymerization. The long aliphatic chain provides flexibility and hydrophobicity to the resulting polymers, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl acrylate: Similar in structure but with a shorter aliphatic chain.
Hexadecyl acrylate: Another similar compound with a shorter chain length.
Dodecyl acrylate: Also similar but with a significantly shorter chain.
Uniqueness
Tetratriacontyl acrylate is unique due to its long aliphatic chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. These properties make it particularly useful in applications requiring durable and water-resistant materials .
Propiedades
Número CAS |
94138-85-9 |
|---|---|
Fórmula molecular |
C37H72O2 |
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
tetratriacontyl prop-2-enoate |
InChI |
InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3 |
Clave InChI |
IHKUWVHBYSSFMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



